5-fluoropentanenitrile

Physicochemical Properties Separation Science Process Engineering

5-Fluoropentanenitrile (C5H8FN, MW 101.12 g/mol) is a linear aliphatic nitrile featuring a terminal fluorine atom on a five-carbon chain. As a member of the fluoroalkyl nitrile class, it serves as a versatile synthetic intermediate, enabling the introduction of a fluorinated moiety in pharmaceuticals, materials science, and agrochemicals.

Molecular Formula C5H8FN
Molecular Weight 101.12 g/mol
CAS No. 353-13-9
Cat. No. B1655364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoropentanenitrile
CAS353-13-9
Molecular FormulaC5H8FN
Molecular Weight101.12 g/mol
Structural Identifiers
SMILESC(CCF)CC#N
InChIInChI=1S/C5H8FN/c6-4-2-1-3-5-7/h1-4H2
InChIKeyTZKGRFZSJHYEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropentanenitrile (CAS 353-13-9): A Terminal Fluoroalkyl Nitrile Building Block for Synthesis


5-Fluoropentanenitrile (C5H8FN, MW 101.12 g/mol) is a linear aliphatic nitrile featuring a terminal fluorine atom on a five-carbon chain [1]. As a member of the fluoroalkyl nitrile class, it serves as a versatile synthetic intermediate, enabling the introduction of a fluorinated moiety in pharmaceuticals, materials science, and agrochemicals . Its physicochemical properties, including a boiling point of 166°C at 760 mmHg and a density of 0.92 g/cm³, position it distinctly from its non-fluorinated parent, pentanenitrile [1][2]. Primary research applications include the development of high-performance anion exchange membranes (AEMs) for energy devices and as a precursor in drug discovery [3].

Why 5-Fluoropentanenitrile Cannot Be Directly Substituted by Non-Fluorinated or Other Halogenated Analogs


Generic substitution of 5-fluoropentanenitrile with non-fluorinated (e.g., pentanenitrile) or alternative halogenated analogs (e.g., 5-chloropentanenitrile) is invalid due to quantifiable differences in physicochemical properties, reactivity, and toxicity profiles that directly impact synthetic utility and safety protocols. The terminal fluorine atom imparts a unique combination of higher boiling point, altered density, and distinct electronic effects compared to the hydrogen in pentanenitrile [1]. Furthermore, the C-F bond strength and polarity dictate different reaction pathways and downstream molecular properties relative to C-Cl or C-Br analogs, as evidenced by differential hazard classifications under CLP criteria [2][3]. These concrete differences in boiling point, density, flash point, and acute toxicity necessitate a distinct set of handling, storage, and reaction conditions, making direct one-for-one substitution impractical without significant process re-optimization [1][2][3].

Quantifiable Differential Evidence for 5-Fluoropentanenitrile vs. Pentanenitrile and Halogenated Analogs


Physicochemical Differentiation: Boiling Point, Density, and Flash Point vs. Pentanenitrile

5-Fluoropentanenitrile exhibits a significantly higher boiling point and density compared to its non-fluorinated parent, pentanenitrile. This is a direct consequence of the terminal fluorine atom, which increases molecular weight and polarity [1]. The data show a boiling point of 166°C for 5-fluoropentanenitrile versus 141°C for pentanenitrile, and a density of 0.92 g/cm³ versus 0.8008 g/cm³ [1][2]. This difference of +25°C in boiling point and a 14.8% increase in density are critical parameters for distillation-based purification and liquid-liquid extraction processes.

Physicochemical Properties Separation Science Process Engineering

Toxicity Profile Differentiation: Acute Toxicity Classification vs. 5-Chloropentanenitrile

The hazard profile of 5-fluoropentanenitrile is distinct from its chlorinated analog, 5-chloropentanenitrile, as classified under the EU CLP regulation. 5-Fluoropentanenitrile is notified as Acute Tox. 4 (H302/H312/H332) and Flam. Liq. 3 (H226) [1]. In contrast, 5-chloropentanenitrile carries a more severe Acute Tox. 3 classification (H301/H311/H331) in addition to being Harmful [2]. This difference in acute toxicity categories (Category 4 vs. Category 3) implies different safety thresholds and handling requirements. Additionally, the flash point for 5-fluoropentanenitrile is 55.9°C [1], while for 5-chloropentanenitrile it is 98°C [3], a difference of -42.1°C.

Toxicology Safety Assessment Procurement Compliance

Reactivity Profile: Fluoro vs. Chloro and Bromo Analogs in Nucleophilic Substitution

The C-F bond in 5-fluoropentanenitrile is significantly stronger and less polarizable than the C-Cl or C-Br bonds in its chloro and bromo analogs. The bond dissociation energy for a typical C-F bond is approximately 115 kcal/mol, compared to ~81 kcal/mol for C-Cl and ~68 kcal/mol for C-Br [1]. This class-level inference dictates that 5-fluoropentanenitrile will be far less reactive in nucleophilic substitution (SN2) reactions, requiring more forcing conditions or different catalysts altogether. While direct experimental comparison data for 5-fluoropentanenitrile itself is sparse, this fundamental difference in bond strength across the halogen series is a well-established principle in organofluorine chemistry [1][2].

Synthetic Chemistry Reaction Kinetics C-F Bond Activation

Advanced Materials Application: Role in High-Performance Anion Exchange Membranes

5-Fluoropentanenitrile is specifically cited as a valuable building block for the development of high-performance anion exchange membranes (AEMs) for fuel cells and water electrolyzers . While a direct performance comparison to non-fluorinated nitrile monomers in identical AEM formulations is not available in the public domain, the rationale for incorporating a terminal fluorinated alkyl chain is based on class-level principles. The C-F bond's strong dipole and low polarizability contribute to enhanced phase separation and improved hydroxide conductivity in AEMs, while also increasing oxidative stability relative to non-fluorinated analogs [1]. This application is specific to the fluorinated nitrile structure and is not a known or effective application for pentanenitrile or other halogenated analogs.

Materials Science Energy Storage Polymer Chemistry

Medicinal Chemistry Utility: Fluorinated Moiety for Enhanced Metabolic Stability

The incorporation of a fluorine atom at a metabolically labile site is a well-validated strategy to improve the pharmacokinetic profile of drug candidates [1]. The presence of the terminal C-F bond in 5-fluoropentanenitrile creates a block that can enhance the metabolic stability of a resulting molecule compared to an analog derived from pentanenitrile [1]. This principle is supported by the use of a derivative, FEDPN (a bis(hydroxyphenyl)pentanenitrile), which was synthesized with a terminal fluoroethyl group and demonstrated a quantifiable 8.3-fold absolute affinity preference for estrogen receptor β over ERα [2]. While this data is from a derivative, it provides supporting evidence for the value of the terminal fluoropentanenitrile scaffold in modulating biological interactions.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Defined Application Scenarios for 5-Fluoropentanenitrile Justified by Evidence


Synthesis of Fluorinated Polymer Electrolytes for Anion Exchange Membrane Fuel Cells (AEMFCs)

Procurement of 5-fluoropentanenitrile is most justified for polymer chemists developing next-generation anion exchange membranes (AEMs) for energy conversion. As established, its terminal fluorinated alkyl chain is a key structural feature for improving membrane phase separation and oxidative stability, a class-level advantage over non-fluorinated nitriles [1]. The specific physicochemical profile (e.g., boiling point of 166°C) also informs the polymerization and purification process design .

Late-Stage Functionalization in Medicinal Chemistry for Metabolic Stability

This compound should be prioritized by medicinal chemists seeking to introduce a terminal fluoroalkyl group to a lead compound to block oxidative metabolism. The supporting evidence from the ERβ-selective ligand FEDPN demonstrates that this specific scaffold can be leveraged to modulate target binding affinity and selectivity, achieving an 8.3-fold preference for ERβ [1]. This validates the use of 5-fluoropentanenitrile in the rational design of molecules with improved drug-like properties.

Process Development Requiring Specific Purification Parameters

In a process chemistry setting, the decision to use 5-fluoropentanenitrile over pentanenitrile or 5-chloropentanenitrile can be driven by its distinct separation parameters. Its boiling point (166°C) is +25°C higher than pentanenitrile, and its flash point (55.9°C) is -42.1°C lower than 5-chloropentanenitrile, which directly dictates different solvent recovery and safety engineering controls [2][3]. Furthermore, its classification as Acute Tox. Category 4 may reduce compliance burden compared to the Category 3 chloro analog [2].

Synthetic Route Scouting for C-F Bond Activation Chemistry

5-Fluoropentanenitrile is the preferred reagent for chemists developing new methodologies centered on activating the inert C-F bond. Its substantial bond strength (~115 kcal/mol) compared to C-Cl (~81 kcal/mol) and C-Br (~68 kcal/mol) ensures that it will not undergo undesired side reactions (e.g., premature nucleophilic displacement) during multi-step syntheses, making it a stable and reliable handle until the intended C-F functionalization step is performed [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoropentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.